Benzyl (R)-3-Amino-4-(dimethylamino)butanoate Dihydrochloride is a compound with significant implications in medicinal chemistry, particularly in the development of antidepressant drugs. It is classified as an amino acid derivative and has the molecular formula with a molecular weight of 309.23 g/mol. The compound's CAS number is 1059704-57-2, and it is known for its potential biological activities, particularly its ability to interact with various neurotransmitter systems in the brain .
This compound is synthesized primarily for research purposes and is available from various chemical suppliers. It falls under the category of building blocks in organic synthesis, which are essential for creating more complex molecules used in pharmaceuticals. Its classification as a dihydrochloride salt indicates it has two hydrochloride ions associated with its structure, enhancing its solubility in water and making it suitable for biological studies .
The synthesis of Benzyl (R)-3-Amino-4-(dimethylamino)butanoate Dihydrochloride typically involves several steps:
The synthesis can be performed using various methodologies, including:
The molecular structure of Benzyl (R)-3-Amino-4-(dimethylamino)butanoate Dihydrochloride can be represented by its SMILES notation: O=C(OCC1=CC=CC=C1)C[C@@H](N)CN(C)C
. This indicates a complex arrangement featuring a benzyl group attached to a butanoate backbone with a dimethylamino substitution.
Benzyl (R)-3-Amino-4-(dimethylamino)butanoate Dihydrochloride can undergo several types of chemical reactions:
The conditions for these reactions vary but generally require controlled environments concerning temperature and solvent choice to optimize yields. Common solvents include dichloromethane or ethanol, depending on the reaction specifics.
The mechanism of action of Benzyl (R)-3-Amino-4-(dimethylamino)butanoate Dihydrochloride involves its interaction with neurotransmitter systems in the brain. It may function as an inhibitor or activator of specific enzymes involved in neurotransmitter metabolism. This modulation can affect biochemical processes at the cellular level, potentially leading to antidepressant effects .
Benzyl (R)-3-Amino-4-(dimethylamino)butanoate Dihydrochloride has several scientific uses:
This compound exemplifies the intricate relationship between chemical structure and biological activity, making it a valuable asset in medicinal chemistry research.
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6